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molecular formula C15H21ClO B8750551 3,5-Di-t-butylbenzoyl chloride CAS No. 14377-33-4

3,5-Di-t-butylbenzoyl chloride

Cat. No. B8750551
M. Wt: 252.78 g/mol
InChI Key: HZBWOZJDPPOMOM-UHFFFAOYSA-N
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Patent
US06479424B1

Procedure details

3,5-Di-t-butylbenzoic acid, purchased from Aldrich Chemical Co., (10 g, 0.042 mol) was dissolved in 50 mL thionyl chloride and the light yellow solution was refluxed for 3 h under argon. The reaction was cooled to room temperature and excess SOCl2 was evaporated under vacuum (liq. N2 trap). The resulting oil was dissolved in dry toluene (100 mL) and the resulting solution was evaporated under vacuum to give the 3,5-di-t-butylbenzoyl chloride as a light brown oil (10.5 g, 99%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:13]=1)[C:8](O)=[O:9])([CH3:4])([CH3:3])[CH3:2].S(Cl)([Cl:20])=O>>[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:13]=1)[C:8]([Cl:20])=[O:9])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1)C(C)(C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the light yellow solution was refluxed for 3 h under argon
Duration
3 h
CUSTOM
Type
CUSTOM
Details
excess SOCl2 was evaporated under vacuum (liq. N2 trap)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in dry toluene (100 mL)
CUSTOM
Type
CUSTOM
Details
the resulting solution was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)Cl)C=C(C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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